molecular formula C19H30O2 B576696 Methyl 2-butylbenzeneoctanoate CAS No. 13397-99-4

Methyl 2-butylbenzeneoctanoate

Cat. No.: B576696
CAS No.: 13397-99-4
M. Wt: 290.447
InChI Key: RSFHXGKIZJQFHM-UHFFFAOYSA-N
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Description

Methyl 2-butylbenzeneoctanoate is a synthetic aromatic ester characterized by a benzene ring substituted with a 2-butyl group and an octanoate ester moiety. Structurally, it combines the hydrophobicity of a long alkyl chain (octanoate) with the aromatic stability of a benzene ring, making it a candidate for applications in surfactants, plasticizers, or specialty solvents . Its physicochemical properties, including high lipophilicity and low water solubility, can be inferred from similar compounds like methyl docosanoate (C23H46O2) and n-butyl p-hydroxybenzoate .

Properties

CAS No.

13397-99-4

Molecular Formula

C19H30O2

Molecular Weight

290.447

IUPAC Name

methyl 8-(2-butylphenyl)octanoate

InChI

InChI=1S/C19H30O2/c1-3-4-12-17-14-10-11-15-18(17)13-8-6-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3

InChI Key

RSFHXGKIZJQFHM-UHFFFAOYSA-N

SMILES

CCCCC1=CC=CC=C1CCCCCCCC(=O)OC

Synonyms

2-Butylbenzene-1-octanoic acid methyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-butylbenzeneoctanoate typically involves the esterification reaction between 2-butylbenzoic acid and octanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-butylbenzeneoctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure places it within a class of aromatic esters with varying alkyl chain lengths and substituents. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Water Solubility LogP (Predicted) Applications
Methyl 2-butylbenzeneoctanoate C19H28O2 (hypothetical) ~288.4 Insoluble ~6.2 Surfactants, plasticizers
Methyl butanoate C5H10O2 102.13 Slightly soluble 0.8 Fragrances, solvents
Methyl docosanoate C23H46O2 354.61 Insoluble ~10.5 Lubricants, reference standards
n-Butyl p-hydroxybenzoate C11H14O3 194.23 Low solubility 3.1 Preservatives
  • Lipophilicity: this compound’s long alkyl chain and aromatic ring confer higher LogP values compared to shorter-chain esters like methyl butanoate, aligning it closer to methyl docosanoate .
  • Solubility: Its insolubility in water is typical of long-chain esters, contrasting with methyl butanoate’s partial solubility .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing methyl 2-butylbenzeneoctanoate’s purity and structural integrity?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm molecular weight and assign proton/carbon environments. For purity assessment, employ HPLC with UV-Vis detection (λ = 210–280 nm) and compare retention times against synthetic standards. Cross-validate results using Fourier-transform infrared spectroscopy (FTIR) to identify ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bending modes .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : Optimize esterification via acid-catalyzed (e.g., H₂SO₄) condensation of 2-butylbenzeneoctanoic acid with methanol under reflux. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates (eluent: hexane/ethyl acetate, 8:2). Purify the crude product via vacuum distillation (bp range: 220–225°C) followed by recrystallization from ethanol. Document yield, melting point (mp), and boiling point (bp) for reproducibility .

Advanced Research Questions

Q. How do conflicting solubility data for this compound in polar vs. nonpolar solvents arise, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies may stem from impurities (e.g., residual reactants) or solvent polarity gradients. Conduct solubility parameter calculations (Hansen parameters) and validate via cloud-point titration in binary solvent systems (e.g., water/ethanol). Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Publish raw datasets with solvent purity grades (e.g., HPLC-grade vs. technical-grade) to enable cross-study comparisons .

Q. What in vitro models are suitable for assessing this compound’s metabolic stability and potential toxicity?

  • Methodological Answer : Use hepatocyte suspension assays (human or rodent) to monitor ester hydrolysis via LC-MS quantification of metabolites (e.g., 2-butylbenzeneoctanoic acid). For cytotoxicity, employ MTT assays in HepG2 cells with IC₅₀ determination. Cross-reference results with QSAR models (e.g., OECD Toolbox) to predict endocrine disruption potential. Ensure compliance with OECD Test Guidelines 423/455 for acute toxicity screening .

Q. How can computational chemistry resolve ambiguities in this compound’s stereoelectronic properties?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. Validate against experimental dipole moments (from dielectric constant measurements) and UV-Vis spectra. Use molecular dynamics (MD) simulations to predict partitioning behavior in lipid bilayers .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points for this compound across studies?

  • Methodological Answer : Calibrate equipment (e.g., DSC, Kofler hot stage) using reference standards (e.g., indium, gallium). Report melting ranges with heating rates (e.g., 1°C/min) and sample preparation methods (e.g., recrystallization solvent). Publish DSC thermograms (onset, peak, and endset temperatures) and compare with literature data from Reaxys or NIST Chemistry WebBook .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Control reactant stoichiometry (±1 mol%) and reaction time (±5 min).
  • Use process analytical technology (PAT) like inline FTIR for real-time monitoring.
  • Perform statistical design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA Hazard Communication Standard :

  • Use fume hoods for synthesis/purification steps (vapor pressure >0.1 mmHg at 20°C).
  • Monitor airborne concentrations via photoionization detectors (PID) .
  • Equip labs with emergency showers/eyewash stations (ANSI Z358.1 compliance) .

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